

Technical Support Center: Pyrite Rejection in Xanthate Flotation

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Compound of Interest

Compound Name: *Potassium propylxanthate*

CAS No.: 2720-67-4

Cat. No.: B1661936

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Current Topic: Optimizing **Potassium Propylxanthate** (PPX) Selectivity Against Pyrite ()

Welcome to the Advanced Reagent Support Center

Status: Online | Specialist: Senior Application Scientist Mission: To provide R&D professionals with mechanistic insights and self-validating protocols for decoupling pyrite recovery from valuable sulfides when using C3-xanthates.

Module 1: The Electrochemical Foundation

User Query: Why does pyrite float with **Potassium Propylxanthate** (PPX) even at moderate pH (8-9), and how do I stop it?

Technical Insight: The Dixanthogen Driver

Unlike other sulfide minerals that float via metal-xanthate precipitation, pyrite flotation with xanthates is almost entirely driven by the electrochemical oxidation of the xanthate ion (

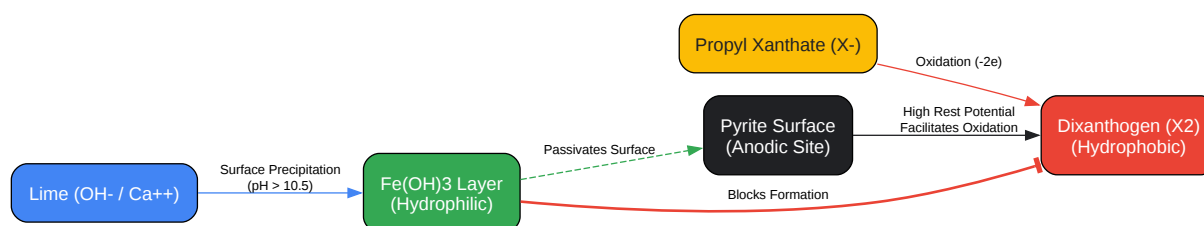
) to dixanthogen (

).[1]

Pyrite is a semiconductor with a high rest potential. When it contacts the pulp, it acts as an anode, facilitating the electron transfer required for xanthate oxidation:

Because PPX (propyl) has a longer hydrocarbon chain than Ethyl Xanthate (PEX), it is more hydrophobic and oxidizes more readily, making the "Critical pH" for depression higher. To depress pyrite, you must prevent this oxidation by altering the surface potential or blocking the surface sites.

Visualizing the Mechanism



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Figure 1: The competitive adsorption mechanism on the pyrite surface. Successful depression requires the formation of hydrophilic iron hydroxides to block the electrochemical oxidation of xanthate into hydrophobic dixanthogen.

Protocol 1.1: The Critical pH Determination

Do not rely on "standard" pH values. The critical pH shifts based on PPX concentration.

- Preparation: Grind 1kg ore sample to (e.g., 75 μ m). Deslime if necessary to reduce reagent consumption by slimes.
- Baseline: Establish a fixed PPX dosage (e.g., 50 g/t).

- Variable: Conduct micro-flotation tests at pH intervals of 0.5 (from pH 9.0 to 12.0) using Lime ().^{[2][3]}
- Validation: Plot Recovery (%) vs. pH.
 - Target: The pH where Pyrite recovery drops below 10% while valuable mineral recovery remains >85%.^{[4][5]}
 - Note: For PPX, this is typically pH 10.5 – 11.5, roughly 0.5–1.0 pH units higher than for Ethyl Xanthate.

Module 2: Chemical Depressants & Synergy

User Query:Lime alone is reducing the recovery of my valuable mineral (e.g., Galena/Gold). What are the alternatives?

Technical Insight: The Pulp Potential (

) Switch

If high pH is detrimental to your target mineral, you must use chemical depressants that lower the Pulp Potential (

) or chemically block the surface.

- Inorganic (Sulfites): Sodium Metabisulfite (SMBS) consumes oxygen and lowers , preventing the oxidation of xanthate to dixanthogen.
- Organic (Polymers): Starch or Dextrin adsorbs onto iron hydroxides/oxides, rendering the pyrite hydrophilic.

Comparative Depressant Data

Reagent	Mechanism	Target pH	Application Note
Lime ()	Forms hydrophilic &	>10.5	Standard.[3][5][6] Can depress Galena/Gold if too high.
SMBS ()	Reduces ; Decomposes xanthate	6.5 - 8.5	Excellent for "Cu-activated" pyrite. Requires closed circuit or conditioning time.
Cyanide ()	Forms complex	9.0 - 10.5	Most effective but toxic. Dissolves Au/Ag.
Dextrin	Hydrogen bonding to oxidized Fe sites	7.5 - 9.0	Eco-friendly. Requires surface oxidation (aeration) prior to addition.

Protocol 2.1: The SMBS "Starvation" Method

To use Propyl Xanthate selectively without extreme pH:

- Conditioning: Add SMBS (300–500 g/t) to the mill or conditioning tank.
- Monitoring: Measure Pulp Potential ().
 - Target: Lower to below +100mV (SHE).
- Dosage: Add PPX after SMBS conditioning.
- Aeration Control: Restrict air intake in the first rougher cells. Excessive oxygen will consume SMBS and re-oxidize the pyrite.

Module 3: Troubleshooting Inadvertent Activation

User Query: My pyrite is floating aggressively despite high pH. What is happening?

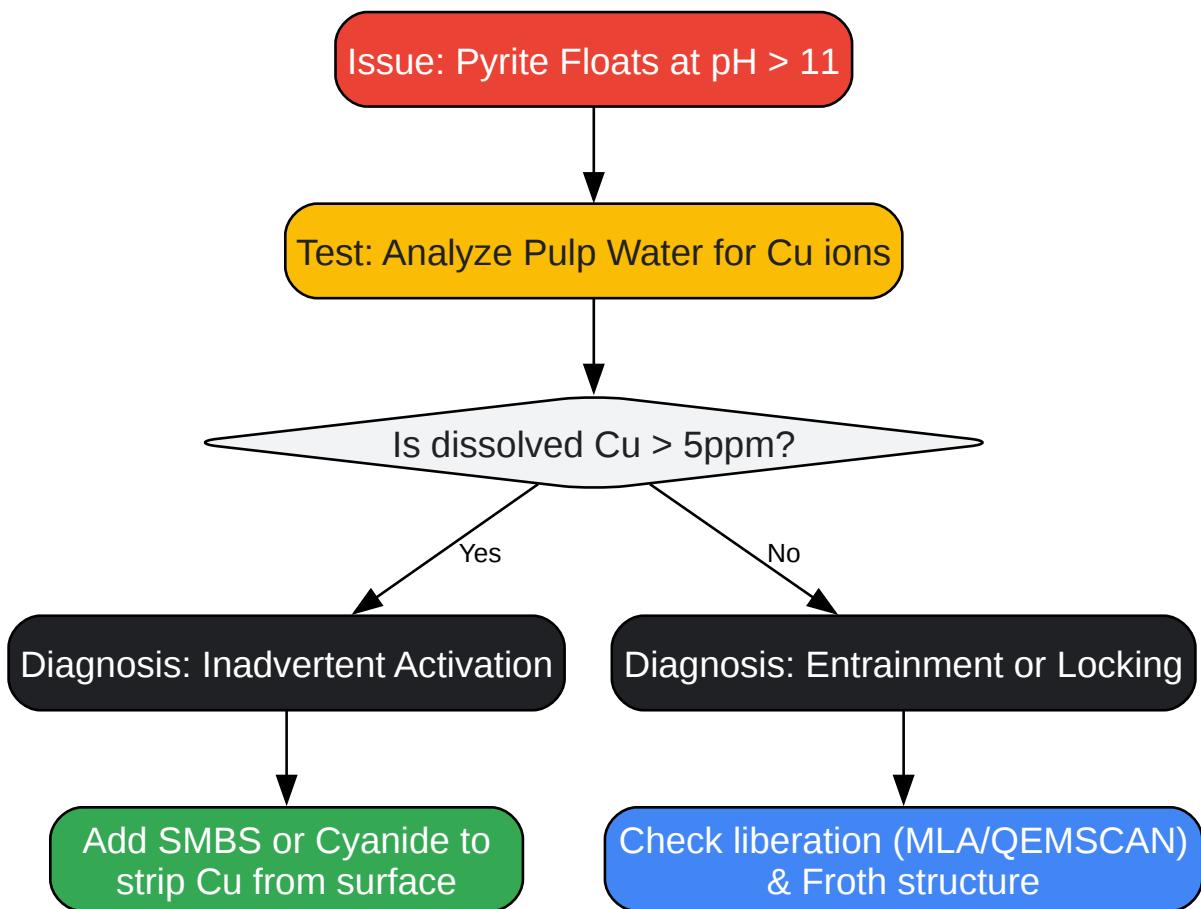
Technical Insight: Copper Activation

If your ore contains secondary copper minerals (chalcocite, covellite) or if you use recycled process water, dissolved

ions will adsorb onto pyrite:

This creates a "pseudo-chalcocite" surface that floats rapidly with PPX, even at pH 11. Lime is ineffective against strongly activated pyrite.

Troubleshooting Logic Flow



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Figure 2: Decision matrix for diagnosing persistent pyrite flotation. Copper activation is the most common cause of selectivity loss in complex sulfide ores.

Protocol 3.1: EDTA Extraction Test (The Diagnostic)

To confirm if your pyrite is activated by copper:

- Sampling: Take a concentrate sample of the floating pyrite.
- Extraction: Wash with 3% EDTA solution (Ethylenediaminetetraacetic acid) for 15 minutes. EDTA complexes surface ions but does not dissolve the mineral matrix.
- Analysis: Analyze the filtrate for Cu via AA or ICP.
 - Threshold: If surface Cu > 0.5% w/w of the pyrite mass, the pyrite is chemically activated.
- Correction: Increase Cyanide dosage (if permitted) or switch to a Thionocarbamate collector, which is more selective against activated pyrite than Xanthates.

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